Cas no 2137565-82-1 (2-Oxa-6-azaspiro[3.4]octan-8-amine)
![2-Oxa-6-azaspiro[3.4]octan-8-amine structure](https://ja.kuujia.com/scimg/cas/2137565-82-1x500.png)
2-Oxa-6-azaspiro[3.4]octan-8-amine 化学的及び物理的性質
名前と識別子
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- 2-Oxa-6-azaspiro[3.4]octan-8-amine
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- インチ: 1S/C6H12N2O/c7-5-1-8-2-6(5)3-9-4-6/h5,8H,1-4,7H2
- InChIKey: YXMFSCZBFPTGOP-UHFFFAOYSA-N
- ほほえんだ: C1C2(C(N)CNC2)CO1
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 225.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 9.71±0.40(Predicted)
2-Oxa-6-azaspiro[3.4]octan-8-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725233-1.0g |
2-oxa-6-azaspiro[3.4]octan-8-amine |
2137565-82-1 | 1g |
$0.0 | 2023-06-06 |
2-Oxa-6-azaspiro[3.4]octan-8-amine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2-Oxa-6-azaspiro[3.4]octan-8-amineに関する追加情報
2-Oxa-6-Azaspiro[3.4]octan-8-Amine: A Comprehensive Overview
The compound with CAS No 2137565-82-1, known as 2-Oxa-6-Azaspiro[3.4]octan-8-Amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This spirocyclic compound, characterized by its unique spiro structure, combines an oxacycle (a three-membered ring containing oxygen) and an azacycle (a four-membered ring containing nitrogen), making it a versatile building block for various chemical and biological applications.
Spiro compounds like 2-Oxa-6-Azaspiro[3.4]octan-8-Amine are known for their ability to create complex molecular architectures with high structural diversity. The spiro junction, where two rings are connected at a single atom, introduces significant strain into the molecule, which can be harnessed to design bioactive compounds with unique properties. Recent studies have highlighted the potential of such compounds in drug discovery, particularly in the development of small-molecule inhibitors and modulators for various therapeutic targets.
The synthesis of 2-Oxa-6-Azaspiro[3.4]octan-8-Amine involves a multi-step process that typically begins with the formation of the spiro core through intramolecular cyclization reactions. Researchers have explored various strategies to optimize this process, including the use of transition metal catalysts and microwave-assisted synthesis techniques. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
One of the most promising applications of 2-Oxa-6-Azaspiro[3.4]octan-8-Amine lies in its potential as a precursor for drug development. The compound's nitrogen-containing ring system allows for easy functionalization, enabling chemists to introduce a wide range of substituents that can modulate its pharmacokinetic and pharmacodynamic properties. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and beta-secretase.
In addition to its role in drug discovery, 2-Oxa-6-Azaspiro[3.4]octan-8-Amine has also found applications in materials science. Its rigid spiro structure makes it an ideal candidate for designing self-assembled monolayers and supramolecular polymers. Researchers have reported that films constructed from this compound exhibit excellent mechanical stability and biocompatibility, making them suitable for use in biomedical devices and sensors.
From a structural standpoint, 2-Oxa-6-Azaspiro[3.4]octan-8-Amine is notable for its high degree of symmetry and chirality. The molecule exists as two enantiomers, which can be separated using advanced chromatographic techniques. This stereochemical diversity adds another layer of complexity to its potential applications, particularly in asymmetric catalysis and enantioselective synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of the electronic properties and reactivity of 2-Oxa-6-Azaspiro[3.4]octan-8-Amine. Quantum mechanical calculations have revealed that the compound's spiro junction significantly influences its electronic distribution, making it an attractive candidate for use in organic electronics and optoelectronic devices.
In conclusion, 2-Oxa-6-Azaspiro[3.4]octan-8-Amine (CAS No 2137565-82-1) is a versatile and intriguing molecule with a wide range of applications across multiple disciplines. Its unique spiro structure, combined with its ease of functionalization and promising biological activity, positions it as a valuable tool in modern chemical research.
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